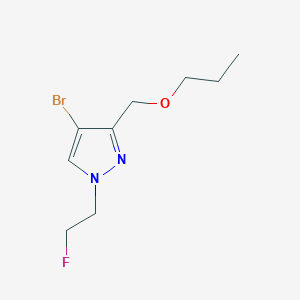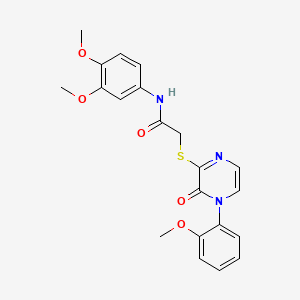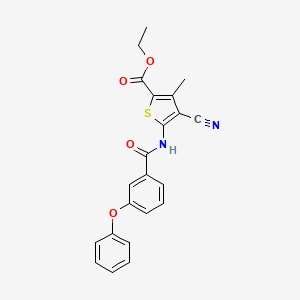
N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-N-(methylsulfonyl)glycine is a useful research compound. Its molecular formula is C10H12ClNO4S and its molecular weight is 277.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Research Insight
Glyphosate and glufosinate, two well-known herbicides, show strong adsorption to soil, which may reduce environmental impact. However, their movement through soil via preferential flow can still lead to groundwater contamination. This phenomenon underscores the complexity of herbicide transport and its potential environmental repercussions. (Malone et al., 2004)
Chemical Transformations in Wastewater Treatment
Research Insight
A study on the behavior of N-(phenylsulfonyl)-glycine (PSG) and phenacetin in a municipal sewage treatment plant revealed intriguing transformations. Surprisingly, the amount of PSG detected in the effluent was over double the initial input, suggesting complex chemical dynamics and potential microbial interactions within the sewage treatment system. (Krause & Schöler, 2000)
Synthesis and Cytoprotective Properties
Research Insight
Research on thieno[2,3-b]pyridinones, derived from the glycine site antagonist of the N-methyl-D-aspartate (NMDA) receptor, has opened avenues for new cytoprotective agents. These compounds have shown promise in protecting cell lines from glutamate-induced toxicity, indicating potential therapeutic applications. (Buchstaller et al., 2006)
Glycine Transporter Inhibitors and Therapeutic Potential
Research Insight
Glycine Transporter-1 (GlyT1) inhibitors are emerging as significant compounds in neuroscience and pharmacology. These inhibitors, by affecting glycine transport, can potentially modulate neurotransmitter systems and offer new treatment options for conditions like schizophrenia and cognitive disorders. (Lindsley et al., 2006)
Folate-binding Protein and Methyl Group Metabolism
Research Insight
The study of Glycine N-methyltransferase (GNMT), a key enzyme in methyl group metabolism, has revealed its intricate relationship with folate-binding proteins. The interaction between GNMT and folate molecules in the liver plays a crucial role in regulating cellular methylation potential, highlighting the significance of this enzyme in metabolic pathways. (Luka et al., 2006)
Synthesis and Evaluation of Glycine Transporter Inhibitors
Research Insight
The synthesis and biological evaluation of novel glycine transporter-1 inhibitors have paved the way for advanced leads with promising pharmacokinetic and safety profiles. These developments mark a significant step in the pursuit of innovative therapeutic agents for neurological and psychiatric conditions. (Cioffi et al., 2016)
Eigenschaften
IUPAC Name |
2-(5-chloro-2-methyl-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-7-3-4-8(11)5-9(7)12(6-10(13)14)17(2,15)16/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFDQAGVVPBQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![benzyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2516206.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2516207.png)
![Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2516208.png)
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B2516209.png)
![5-[5-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2516210.png)
![2-(9-(tert-butyl)-2-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2516215.png)
![3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid](/img/structure/B2516217.png)


![N-(3-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2516223.png)
